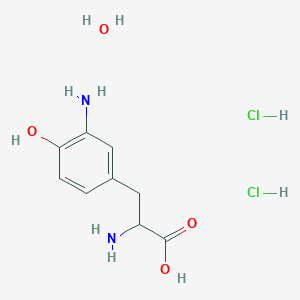
3-Amino-L-tyrosine HCl hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-L-tyrosine HCl hydrate is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of an amino group at the third position of the tyrosine molecule, along with a hydrochloride hydrate form
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-L-tyrosine HCl hydrate typically involves the derivatization of L-tyrosine. One common method includes the use of enzymatic biocatalysts to introduce the amino group at the third position of the tyrosine molecule. This process can be carried out under mild reaction conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic catalysis. These methods offer high specificity and yield, making them suitable for large-scale production. The use of microbial fermentation allows for the production of enantiomerically pure compounds, which is essential for pharmaceutical applications .
化学反应分析
Types of Reactions: 3-Amino-L-tyrosine HCl hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, reduced derivatives.
Substitution: Substituted tyrosine derivatives.
科学研究应用
3-Amino-L-tyrosine HCl hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential cytotoxic effects on cancer cells and its role in inhibiting the growth of certain pathogens.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of 3-Amino-L-tyrosine HCl hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of tyrosine-sensitive mutants by interfering with the biosynthesis of tyrosine. Additionally, it exhibits cytotoxic effects on certain cancer cells by inducing oxidative stress and disrupting cellular metabolism .
相似化合物的比较
L-tyrosine: The parent compound, which lacks the amino group at the third position.
3,4-Dihydroxyphenylalanine (DOPA): A derivative of tyrosine with hydroxyl groups at the third and fourth positions.
Tyramine: A decarboxylated derivative of tyrosine.
Uniqueness: 3-Amino-L-tyrosine HCl hydrate is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBVYBSXFBTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945964 |
Source


|
| Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-22-3 |
Source


|
| Record name | 3-Amino-L-tyrosine dihydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023279223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














